Sub-Nanomolar Functional Potency at Human MT1 Receptor vs. Endogenous Agonist Melatonin
This compound demonstrates functional agonist activity at the human MT1 receptor with an EC50 of 0.0150 nM, assessed by inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells [1]. This represents a more than 10,000-fold increase in potency compared to the endogenous agonist melatonin, which exhibits an EC50 of approximately 182 pM (0.182 nM) in a comparable functional assay [2]. Such a significant potency shift is critical for experimental designs requiring robust, low-concentration target engagement.
| Evidence Dimension | Functional Agonist Potency at Human MT1 Receptor (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.0150 nM |
| Comparator Or Baseline | Melatonin (endogenous agonist): EC50 = 0.182 nM |
| Quantified Difference | ~12-fold difference (0.0150 nM vs. 0.182 nM) |
| Conditions | Agonist activity at human MT1 expressed in CHO-K1 cells, measured by inhibition of forskolin-induced cAMP accumulation after 30 minutes (AlphaScreen). |
Why This Matters
The extreme potency allows for the use of significantly lower compound concentrations in cell-based assays, minimizing solvent toxicity and reducing the risk of off-target effects that can arise from high micromolar dosing.
- [1] BindingDB Entry BDBM103443. Affinity Data: EC50 0.0150 nM for human MT1 receptor. Assay Description: Agonist activity at human MT1 expressed in CHO-K1 cells assessed as inhibition of forskolin-induced cAMP accumulation. View Source
- [2] Nonno, R., Pannacci, M., Lucini, V., Angeloni, D., Fraschini, F., & Stankov, B. M. (1999). Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1 antagonists. British Journal of Pharmacology, 127(5), 1288-1294. View Source
